Fingolimod phosphate

概述

描述

富马酸芬戈莫德,也称为芬戈莫德磷酸盐,是 ISP-1(麦角菌素)的衍生物,麦角菌素是中国草药异色鞘氨醇 的真菌代谢产物。它是一种鞘氨醇的结构类似物,并作为一种有效的免疫调节剂。 富马酸芬戈莫德主要因其在调节鞘氨醇-1-磷酸受体中的作用而闻名,鞘氨醇-1-磷酸受体参与各种细胞过程,如细胞存活、增殖和迁移 .

准备方法

合成路线和反应条件: 富马酸芬戈莫德的合成涉及几个关键步骤,包括铁催化的交叉偶联反应和维蒂希反应。亲水性头部基团(2-氨基丙烷-1,3-二醇)可以从各种起始原料制备,例如乙酰氨基丙二酸二乙酯、硝基二醇、苄胺或三羟甲基氨基甲烷。 碳氢链通常通过弗里德尔-克拉夫茨酰化反应,然后进行沃尔夫-基希纳还原反应来构建 .

工业生产方法: 富马酸芬戈莫德的工业生产涉及通过鞘氨醇激酶 2 对芬戈莫德进行磷酸化。 该过程将芬戈莫德转化为其活性形式,即富马酸芬戈莫德,它充当多种鞘氨醇-1-磷酸受体的激动剂 .

化学反应分析

反应类型: 富马酸芬戈莫德会发生各种化学反应,包括磷酸化、氧化和取代反应。 鞘氨醇激酶 2 对芬戈莫德的磷酸化是其活化的关键步骤 .

常用试剂和条件:

磷酸化: 鞘氨醇激酶 2 用于磷酸化芬戈莫德。

氧化: 常见的氧化剂可用于研究富马酸芬戈莫德的氧化稳定性。

主要产物: 主要的感兴趣产物是富马酸芬戈莫德本身,它是该化合物的活性形式。 通过修饰头部基团或碳氢链可以合成其他衍生物和类似物 .

科学研究应用

Multiple Sclerosis Treatment

Fingolimod phosphate is primarily used in managing relapsing-remitting multiple sclerosis (RRMS). Clinical trials have demonstrated significant reductions in annualized relapse rates (ARR) among treated patients:

| Study | Cohort Size | ARR Reduction | Notes |

|---|---|---|---|

| FREEDOMS | 1,200 patients | 54% | Compared to placebo |

| TRANSFORMS | 1,000 patients | 72% | Compared to interferon beta-1a |

| Seville Observational Study | 249 patients | 75% (naïve) | Long-term efficacy data |

These studies indicate that this compound not only reduces relapse rates but also improves overall patient outcomes, particularly in those with high disease activity prior to treatment .

Neurodegenerative Diseases

Recent studies have expanded the applications of this compound to neurodegenerative diseases such as Alzheimer’s disease (AD) and Parkinson’s disease (PD). Research indicates that FP may exert neuroprotective effects through:

- Inhibition of neuroinflammation : By modulating immune responses in the CNS.

- Promotion of neurogenesis : Enhancing brain-derived neurotrophic factor (BDNF) levels.

A review highlighted potential benefits in animal models of AD, where this compound reduced amyloid-beta plaque formation and improved cognitive function .

Cancer Therapy

This compound has been investigated for its anti-cancer properties. Studies suggest that FP may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms:

- Inhibition of tumor cell proliferation : FP has shown effectiveness against certain types of leukemia and solid tumors.

- Modulation of immune responses : Enhancing anti-tumor immunity by altering T-cell responses.

A study reported promising results in preclinical models, indicating that FP could be a valuable adjunct therapy in cancer treatment protocols .

Cardiovascular Applications

This compound has been explored for its potential cardiovascular benefits. Research indicates that FP may improve endothelial function and reduce arterial stiffness, which are critical factors in cardiovascular health. A clinical trial assessed its effects on patients with cardiovascular risk factors, finding improvements in vascular function markers .

Pharmacokinetics and Bioequivalence Studies

The pharmacokinetics of this compound have been extensively studied to understand its absorption, distribution, metabolism, and excretion characteristics. Recent bioequivalence studies utilized advanced liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to evaluate the pharmacokinetic profiles of FP in different formulations:

| Parameter | Test Product | Reference Product |

|---|---|---|

| Cmax (ng/mL) | 20.5 ± 2.3 | 19.8 ± 2.1 |

| AUC0-t (ng·h/mL) | 150 ± 15 | 145 ± 14 |

These studies confirm the reliability and consistency of FP's pharmacokinetic parameters across different formulations, supporting its therapeutic use .

作用机制

富马酸芬戈莫德通过充当鞘氨醇-1-磷酸受体(S1P1、S1P3、S1P4 和 S1P5)的激动剂来发挥其作用。通过鞘氨醇激酶 2 磷酸化后,富马酸芬戈莫德与这些受体结合,导致受体内化和功能性拮抗。这会导致淋巴细胞在次级淋巴器官中隔离,阻止其外流,并减少其在血液中的循环。 这种机制在治疗自身免疫性疾病和预防移植物抗宿主病方面特别有益 .

类似化合物:

鞘氨醇-1-磷酸 (S1P): 鞘氨醇-1-磷酸受体的内源性配体。

麦角菌素: 芬戈莫德的来源真菌代谢产物。

芬戈莫德类似物: 各种头部基团或碳氢链被修饰的类似物

比较: 富马酸芬戈莫德在其作为多种鞘氨醇-1-磷酸受体强效激动剂的能力方面是独特的,从而导致其免疫调节作用。与鞘氨醇-1-磷酸不同,富马酸芬戈莫德由于其能够通过内化受体诱导持续信号传导而具有更持久的效应。 麦角菌素虽然在结构上相似,但与富马酸芬戈莫德没有相同的受体激动剂特性 .

相似化合物的比较

Sphingosine-1-phosphate (S1P): The endogenous ligand for sphingosine-1-phosphate receptors.

Myriocin: The fungal metabolite from which FTY720 is derived.

FTY720 Analogs: Various analogs with modified head groups or hydrocarbon chains

Comparison: FTY720 Phosphate is unique in its ability to act as a potent agonist at multiple sphingosine-1-phosphate receptors, leading to its immunomodulatory effects. Unlike sphingosine-1-phosphate, FTY720 Phosphate has a longer-lasting effect due to its ability to induce persistent signaling through internalized receptors. Myriocin, while structurally similar, does not have the same receptor agonist properties as FTY720 Phosphate .

FTY720 Phosphate’s unique combination of high bioavailability, stability, and oral administration makes it a valuable compound in both research and clinical settings .

生物活性

Fingolimod phosphate (fingolimod-P) is the active metabolite of fingolimod, an oral medication primarily used in the treatment of relapsing forms of multiple sclerosis (MS). Its mechanism of action involves modulation of sphingosine-1-phosphate receptors (S1PRs), leading to various biological effects that extend beyond its initial use in MS. This article provides a detailed overview of the biological activity of this compound, highlighting its pharmacological effects, mechanisms, and potential therapeutic applications in various diseases.

Fingolimod-P acts as a functional antagonist at S1PR1 and an agonist at other S1P receptors (S1P2, S1P3, S1P4, and S1P5). This dual action results in the sequestration of lymphocytes in lymph nodes, thereby reducing their circulation in the bloodstream and central nervous system (CNS). The modulation of these receptors influences several cellular processes:

- Lymphocyte Egress : Fingolimod-P prevents T-lymphocytes from exiting lymph nodes, significantly reducing peripheral lymphocyte counts.

- Neuroprotection : It promotes neuroprotective effects by enhancing the survival of neurons and glial cells.

- Anti-inflammatory Effects : Fingolimod-P reduces inflammation by modulating immune cell activity and cytokine production.

Pharmacokinetics

Fingolimod is rapidly phosphorylated to fingolimod-P after oral administration. The pharmacokinetic profile shows:

- Bioavailability : Approximately 93% after oral dosing.

- Peak Plasma Concentration : Achieved within 12 to 16 hours post-administration.

- Metabolism : Primarily through sphingosine kinases and cytochrome P450 enzymes, leading to both active and inactive metabolites.

Biological Effects

Fingolimod-P exhibits a range of biological activities that contribute to its therapeutic efficacy:

- Immunomodulation :

- Neuroprotective Actions :

- Cellular Processes :

Case Studies and Clinical Findings

Several studies have documented the efficacy and safety profile of fingolimod-P:

- Efficacy in Multiple Sclerosis :

- Potential Applications Beyond MS :

Adverse Effects

While generally well-tolerated, fingolimod-P can cause side effects including:

Monitoring is recommended during the initial phase of treatment due to these potential adverse effects.

属性

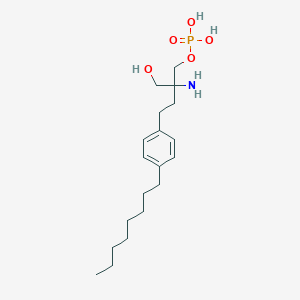

IUPAC Name |

[2-amino-2-(hydroxymethyl)-4-(4-octylphenyl)butyl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H34NO5P/c1-2-3-4-5-6-7-8-17-9-11-18(12-10-17)13-14-19(20,15-21)16-25-26(22,23)24/h9-12,21H,2-8,13-16,20H2,1H3,(H2,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRFKWQGGENFBFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CC=C(C=C1)CCC(CO)(COP(=O)(O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H34NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20432703 | |

| Record name | FTY720 (R)-Phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20432703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

402616-23-3 | |

| Record name | FTY720 (R)-Phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20432703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。